REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]([NH:11][C@@H:12]([CH2:16][NH2:17])[C:13]([O-:15])=[O:14])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:18][C:19](=[CH2:21])[CH3:20].O>O1CCOCC1.S(=O)(=O)(O)O>[CH2:1]([O:8][C:9]([NH:11][CH:12]([CH2:16][NH2:17])[C:13]([O:15][C:19]([CH3:21])([CH3:20])[CH3:18])=[O:14])=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
2-(S)-(benzyloxycarbonyl)amino-3-aminopropionate
|
Quantity
|
5.25 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N[C@H](C(=O)[O-])CN
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CC(C)=C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give an acidic solution that
|
Type
|
EXTRACTION
|
Details
|
was extracted with ether (2×50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×150 mL EtOAc
|
Type
|
CUSTOM
|
Details
|
The EtOAc was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was azeotroped with toluene
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]([NH:11][C@@H:12]([CH2:16][NH2:17])[C:13]([O-:15])=[O:14])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:18][C:19](=[CH2:21])[CH3:20].O>O1CCOCC1.S(=O)(=O)(O)O>[CH2:1]([O:8][C:9]([NH:11][CH:12]([CH2:16][NH2:17])[C:13]([O:15][C:19]([CH3:21])([CH3:20])[CH3:18])=[O:14])=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
2-(S)-(benzyloxycarbonyl)amino-3-aminopropionate
|
Quantity
|
5.25 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N[C@H](C(=O)[O-])CN
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CC(C)=C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give an acidic solution that
|
Type
|
EXTRACTION
|
Details
|
was extracted with ether (2×50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×150 mL EtOAc
|
Type
|
CUSTOM
|
Details
|
The EtOAc was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was azeotroped with toluene
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |